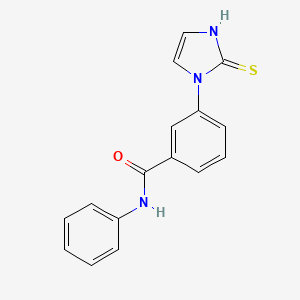

N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide

Description

BenchChem offers high-quality N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-phenyl-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-15(18-13-6-2-1-3-7-13)12-5-4-8-14(11-12)19-10-9-17-16(19)21/h1-11H,(H,17,21)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVGVOCKHNAJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CNC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, scientifically-grounded methodology for the synthesis of N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide, a compound of significant interest due to its hybrid structure incorporating both a benzamide scaffold and a biologically active imidazole-2-thione moiety. Imidazole-2-thiol derivatives are recognized for a wide spectrum of pharmacological activities.[1] This document outlines a rational, multi-step synthetic pathway, beginning from commercially available starting materials. The narrative emphasizes the causality behind procedural choices, providing not just a protocol, but a strategic guide for its successful execution and adaptation. All protocols are designed to be self-validating through clear work-up and purification steps, ensuring the integrity of the final product.

Strategic Overview: Retrosynthetic Analysis

The synthesis of the target molecule, which lacks a direct, single-step documented procedure, is best approached through a convergent, multi-step strategy. The structure can be disconnected at the amide bond and the C-N bond of the imidazole ring to reveal a logical pathway starting from 3-nitrobenzoic acid. The core strategy involves first constructing the stable N-phenyl-3-aminobenzamide backbone, which then serves as the nucleophilic precursor for the formation of the imidazole-2-thione ring.

Caption: Retrosynthetic analysis of the target compound.

Part I: Synthesis of the Key Intermediate: N-phenyl-3-aminobenzamide

This phase focuses on constructing the core aminobenzamide structure. The pathway involves the formation of an amide bond followed by the reduction of a nitro group.

Step 1: Synthesis of N-phenyl-3-nitrobenzamide

Principle & Rationale: The direct amidation of a carboxylic acid and an amine often requires high temperatures or coupling agents to overcome the formation of a non-reactive ammonium carboxylate salt.[2] A more efficient and widely used laboratory method involves converting the carboxylic acid to a more reactive acyl chloride. 3-nitrobenzoic acid is reacted with thionyl chloride (SOCl₂) to form 3-nitrobenzoyl chloride. This highly electrophilic intermediate readily reacts with the nucleophilic aniline in an acylation reaction to form the stable amide bond. Pyridine or triethylamine is often used as a base to neutralize the HCl byproduct.

Experimental Protocol:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3-nitrobenzoic acid (1.0 eq.) in toluene. Add thionyl chloride (1.5 eq.) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

-

Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 3-nitrobenzoyl chloride is typically used in the next step without further purification.

-

Amidation: Dissolve the crude 3-nitrobenzoyl chloride in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath (0 °C).

-

To this solution, add a solution of aniline (1.0 eq.) and triethylamine (1.1 eq.) in the same solvent dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield N-phenyl-3-nitrobenzamide as a solid.

Step 2: Synthesis of N-phenyl-3-aminobenzamide

Principle & Rationale: The nitro group of N-phenyl-3-nitrobenzamide is a versatile precursor to the amine. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean method, but reduction using metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, is highly effective and common for nitroarenes. The SnCl₂ acts as the reducing agent, converting the nitro group to an amine, while being oxidized itself.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add N-phenyl-3-nitrobenzamide (1.0 eq.) and ethanol.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq.) in concentrated hydrochloric acid.

-

Heat the mixture to reflux (approx. 70-80 °C) for 3-4 hours, monitoring the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice.

-

Basify the mixture by the slow addition of a concentrated NaOH solution until the pH is >10. This will precipitate tin hydroxides.

-

Extraction: Extract the product into ethyl acetate (3 x). The product is often more soluble in ethyl acetate than other common solvents.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solvent under reduced pressure. The crude N-phenyl-3-aminobenzamide can be purified by column chromatography on silica gel or by recrystallization.

Part II: Synthesis of N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide

This final stage involves the construction of the imidazole-2-thione ring onto the prepared amino-benzamide intermediate.

Principle & Rationale: The formation of a 1-aryl-imidazole-2-thione from an arylamine can be achieved via the Markwald synthesis or related pathways.[3] This protocol adapts this principle by first reacting the primary amine (N-phenyl-3-aminobenzamide) with chloroacetaldehyde. This forms an N-substituted aminocarbonyl intermediate which, upon treatment with potassium thiocyanate (KSCN) in an acidic environment, undergoes cyclization to form the stable five-membered heterocyclic thione ring.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve N-phenyl-3-aminobenzamide (1.0 eq.) in a mixture of ethanol and water.

-

Add a 40% aqueous solution of chloroacetaldehyde (1.1 eq.) to the mixture.

-

Heat the reaction to a gentle reflux for 1 hour.

-

Cyclization: To the same flask, add potassium thiocyanate (KSCN) (1.2 eq.) followed by the dropwise addition of concentrated hydrochloric acid until the solution is acidic.

-

Continue to reflux the mixture for an additional 6-8 hours. The formation of a precipitate may be observed.

-

Work-up: Cool the reaction mixture to room temperature. If a solid has formed, collect it by vacuum filtration. If not, pour the mixture into cold water to induce precipitation.

-

Wash the crude solid thoroughly with water to remove inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide. The product exists predominantly in the thione tautomer.

Overall Synthetic Workflow

Caption: Step-by-step synthetic pathway.

Data Summary and Reagent Table

| Step | Starting Material | Key Reagents | Product | Expected Yield (Typical) |

| 2.1 | 3-Nitrobenzoic Acid | SOCl₂, Aniline, Et₃N | N-phenyl-3-nitrobenzamide | 75-85% |

| 2.2 | N-phenyl-3-nitrobenzamide | SnCl₂·2H₂O, HCl | N-phenyl-3-aminobenzamide | 60-75% |

| 3.0 | N-phenyl-3-aminobenzamide | Chloroacetaldehyde, KSCN | N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide | 50-65% |

Safety and Handling

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

3-Nitrobenzoic Acid & Derivatives: Nitroaromatic compounds are potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact.

-

Chloroacetaldehyde: Toxic and a lachrymator. Handle in a fume hood.

-

Concentrated Acids (HCl): Corrosive. Handle with extreme care, using appropriate PPE.

-

General Precautions: Perform all reactions in a well-ventilated fume hood. Always wear safety glasses, gloves, and a lab coat. Be aware of the specific hazards associated with each reagent by consulting its Safety Data Sheet (SDS).

Conclusion

The synthesis of N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide is effectively achieved through a robust, three-part, four-step synthetic sequence. This guide details a pathway that relies on well-established and reliable chemical transformations, including acyl chloride formation, amidation, nitro group reduction, and heterocyclic ring formation. By providing a rationale for each step and a detailed protocol, this document serves as a valuable resource for researchers aiming to synthesize this and structurally related compounds for applications in medicinal chemistry and drug discovery.

References

- Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.). Rasayan Journal of Chemistry.

- Bouwman, E., & Driessen, W. L. (1988). The Synthesis and Characterization of Some New Thioether-Imidazole Containing Ligands.

- A convenient approach for the synthesis of imidazole derivatives using microwaves. (2012). Der Pharma Chemica, 4(2), 633-644.

- Synthesis and biological studies of thiol derivatives containing imidazole moiety. (2025).

- Gorgi, M., et al. (2017).

- How do you convert an aniline to benzamide and vice versa? (2021). Quora.

- SYNTHESIS AND CHARECTERIZATION OF SOME NEW IMIDAZOLE-2-THIOLS AND ITS DERIVATIVES. (n.d.). Rasayan Journal of Chemistry.

- Alizadeh, A., et al. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation.

- Wahid, A., et al. (2018). Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues. PMC.

- Jones, C. P. (2010). Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses.

- Preparation of 2-mercaptoimidazoles. (1952).

Sources

An In-Depth Technical Guide to the Synthesis of N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide

Introduction

This technical guide provides a comprehensive, in-depth protocol for the synthesis of N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide, a molecule of significant interest for researchers in medicinal chemistry and drug development. The structure uniquely combines a benzanilide core, a known pharmacophore, with a 2-mercaptoimidazole moiety. This latter group is a versatile functional handle and a structural motif present in various biologically active compounds.

This document deviates from a rigid template, instead presenting a rational, multi-step synthetic pathway designed for maximum clarity and reproducibility. The narrative explains the causality behind procedural choices, grounding the "how" in the fundamental "why" of organic chemistry. The synthesis is logically divided into three primary stages: the construction of a key benzoic acid intermediate, the formation of the central amide bond, and the final, critical introduction of the sulfanyl group onto the imidazole ring.

Synthetic Strategy Overview

The synthesis of the target molecule is approached via a linear, three-step sequence. This strategy was chosen for its reliance on well-established, high-yielding reactions and for the commercial availability of the initial starting materials.

-

Step 1: N-Arylation. A copper-catalyzed Ullmann condensation is employed to construct the core intermediate, 3-(1H-imidazol-1-yl)benzoic acid, by coupling imidazole with a 3-halobenzoic acid.

-

Step 2: Amide Formation. The benzoic acid intermediate is converted to its corresponding acyl chloride, a highly reactive species, which then readily undergoes nucleophilic acyl substitution with aniline to form the stable N-phenyl-3-(1H-imidazol-1-yl)benzamide.

-

Step 3: C-H Functionalization/Thiolation. The final step involves the selective deprotonation of the most acidic proton on the imidazole ring (at the C2 position) using a strong organolithium base, followed by quenching the resulting anion with elemental sulfur to yield the desired 2-sulfanyl derivative.

Caption: High-level overview of the three-stage synthetic pathway.

Part 1: Synthesis of the Key Intermediate: 3-(1H-imidazol-1-yl)benzoic acid

The foundational step in this synthesis is the formation of a carbon-nitrogen bond between the benzoic acid ring and the imidazole heterocycle. The Ullmann condensation is a classic and reliable method for such N-arylation reactions, particularly for forming bonds between aryl halides and nitrogen nucleophiles like imidazole.[1]

Reaction Scheme & Mechanism

The reaction proceeds via a copper-catalyzed cycle. While the precise mechanism can be complex, it generally involves the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the imidazole and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. A base is required to deprotonate the imidazole, increasing its nucleophilicity.[1]

Caption: Experimental workflow for the Ullmann condensation.

Detailed Experimental Protocol

Materials:

-

3-Iodobenzoic acid (1.0 eq)

-

Imidazole (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Deionized water

-

Hexane

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-iodobenzoic acid (1.0 eq), imidazole (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-iodobenzoic acid.

-

Heating: Heat the reaction mixture with vigorous stirring to 110-120°C. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-iodobenzoic acid is consumed.

-

Work-up: Once complete, allow the mixture to cool to room temperature. Dilute the dark reaction mixture with deionized water.

-

Filtration and Extraction: Filter the diluted mixture to remove the insoluble copper catalyst. Transfer the aqueous filtrate to a separatory funnel and wash with ethyl acetate (2x) to remove unreacted imidazole and other organic-soluble impurities. Discard the organic layers.

-

Precipitation: Carefully acidify the aqueous layer with 1 M HCl with stirring. The product will precipitate out of the solution as a solid. The target pH is typically around 4-5.[1]

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold hexane to aid in drying.

-

Drying: Dry the product under high vacuum to a constant weight. The product is typically of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if necessary.

| Parameter | Expected Value | Source(s) |

| Yield | 75-85% | [1][2] |

| Appearance | White to off-white solid | [1] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

Part 2: Amide Bond Formation: Synthesis of N-phenyl-3-(1H-imidazol-1-yl)benzamide

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry.[3] A direct reaction between a carboxylic acid and an amine requires high temperatures to drive off water and is often inefficient.[4] Therefore, the carboxylic acid must first be "activated." A common and highly effective method is the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is a potent electrophile that reacts readily with the amine nucleophile (aniline).

Reaction Scheme & Rationale

The reaction proceeds in two stages within a one-pot procedure. First, thionyl chloride reacts with the carboxylic acid to form the acyl chloride, with the byproducts (SO₂ and HCl) being gaseous, which helps drive the reaction to completion. A catalytic amount of DMF is often used to form the Vilsmeier reagent in situ, which accelerates the conversion. In the second stage, aniline and a non-nucleophilic base like triethylamine (Et₃N) are added. The aniline attacks the electrophilic carbonyl carbon of the acyl chloride, and the base neutralizes the HCl generated during the reaction.

Caption: Experimental workflow for the synthesis of the benzamide intermediate.

Detailed Experimental Protocol

Materials:

-

3-(1H-imidazol-1-yl)benzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

Aniline (1.1 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous (catalytic)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Acyl Chloride Formation: Suspend 3-(1H-imidazol-1-yl)benzoic acid (1.0 eq) in anhydrous DCM in a dry round-bottom flask under a nitrogen atmosphere. Add a catalytic amount of anhydrous DMF (1-2 drops).

-

SOCl₂ Addition: Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

-

Heating: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 40°C) for 2-3 hours, or until the solution becomes clear and gas evolution ceases.

-

Cooling and Amine Addition: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, dissolve aniline (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM. Add this solution dropwise to the cold acyl chloride solution with vigorous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, carefully quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction and Washing: Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-phenyl-3-(1H-imidazol-1-yl)benzamide.

| Parameter | Expected Value | Source(s) |

| Yield | 80-90% | [5] |

| Appearance | White to pale yellow solid | [6] |

| Molecular Formula | C₁₆H₁₃N₃O | - |

| Molecular Weight | 263.29 g/mol | - |

Part 3: C2-Thiolation: Synthesis of N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide

This final transformation is the most technically demanding step, requiring anhydrous conditions and the use of a strong organometallic base. The underlying principle is the remarkable acidity of the C2-proton of the N-substituted imidazole ring.[7][8] This proton can be selectively removed by a strong base like n-butyllithium (n-BuLi) to form a nucleophilic organolithium species. This intermediate is then "trapped" by an electrophile, in this case, elemental sulfur (S₈), to form the desired thiol after an acidic workup.[9]

Reaction Scheme & Mechanism

The reaction begins with the deprotonation at the C2 position of the imidazole ring by n-BuLi at low temperature (-78°C) in an inert, aprotic solvent like THF. This forms a highly reactive C2-lithiated imidazole intermediate. This nucleophilic carbanion then attacks one of the sulfur atoms in the S₈ ring, opening it to form a lithium thiolate salt. Finally, quenching the reaction with a proton source (e.g., saturated ammonium chloride or dilute acid) protonates the thiolate to yield the final 2-sulfanyl-imidazole product, which exists in tautomeric equilibrium with its thione form.

Caption: Key mechanistic steps for the final C-H functionalization.

Detailed Experimental Protocol

Materials:

-

N-phenyl-3-(1H-imidazol-1-yl)benzamide (1.0 eq)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

Elemental Sulfur (S₈), finely powdered (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Reaction Setup: Add N-phenyl-3-(1H-imidazol-1-yl)benzamide (1.0 eq) to a flame-dried, three-neck round-bottom flask under a high-purity nitrogen or argon atmosphere. Dissolve it in anhydrous THF.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78°C for 1 hour.

-

Sulfur Addition: In a separate dry flask, suspend finely powdered elemental sulfur (1.2 eq) in a small amount of anhydrous THF. Add this sulfur slurry to the reaction mixture at -78°C.

-

Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction mixture will typically change color.

-

Quenching: Cool the mixture back to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

-

Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product should be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing the polarity, is often effective for isolating the final product.

Purification and Characterization

Final purification of N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide is crucial. Flash column chromatography is the recommended method. The final product should be characterized thoroughly to confirm its identity and purity.

| Technique | Expected Observations for N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide |

| ¹H NMR | Aromatic protons on the benzamide and phenyl rings (multiplets, ~7.0-8.5 ppm). Imidazole ring protons will show characteristic shifts. The N-H proton of the thione tautomer may appear as a broad singlet at a downfield chemical shift (>10 ppm). The absence of the C2-H proton signal (typically ~7.8-8.0 ppm in the precursor) is a key indicator of successful substitution. |

| ¹³C NMR | Aromatic carbons (~110-140 ppm). The amide carbonyl carbon (~165-170 ppm). The imidazole C2 carbon will be significantly shifted downfield due to the attached sulfur, appearing in the range of ~160-180 ppm (indicative of a C=S bond in the thione tautomer).[10] |

| IR (Infrared) | N-H stretching (amide, ~3300 cm⁻¹). C=O stretching (amide, ~1660 cm⁻¹). C=S stretching (thione, ~1250-1300 cm⁻¹). Aromatic C-H and C=C stretching.[6][11] |

| MS (Mass Spec) | The molecular ion peak (M+) corresponding to the molecular weight (295.35 g/mol ) should be observed, along with characteristic fragmentation patterns for benzamide and imidazole structures.[6][12] |

References

-

El-Sayed, E.-S. H., & El-Saman, T. M. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1735. [Link]

-

Desai, N. C., Bhatt, N., & Somani, H. (2012). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Journal of the Serbian Chemical Society, 77(1), 29-38. [Link]

-

El-Sayed, E.-S. H., & El-Saman, T. M. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Semantic Scholar. [Link]

-

Gommaa, A. M. (2017). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry, 7, 29-48. [Link]

-

Trofimov, B. A., Schmidt, E. Y., & Ushakov, I. A. (2011). C2-Functionalization of 1-Substituted Imidazoles with Aldehydes and Electron-Deficient Acetylenes: A Novel Three-Component Reaction. ResearchGate. [Link]

-

Martinez, A., et al. (2016). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. RSC Advances, 6(92), 89675-89681. [Link]

-

Mazzobre, P., et al. (2011). Synthesis and Synthetic Applications of 1-Aryl-2-alkyl-4,5-dihydro-1H-imidazoles. ResearchGate. [Link]

-

Katritzky, A. R., et al. (1998). Lithiation of 1-arylimidazol-2(1H)-ones and 1-aryl-4,5-dihydroimidazol-2(1H)-ones. ResearchGate. [Link]

-

Chuprakov, S., et al. (2014). Synthesis and direct C2 functionalization of imidazolium and 1,2,4-triazolium N-imides. Organic Letters, 16(21), 5784-5787. [Link]

-

Kumar, A., et al. (2020). C(sp2)-H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives. The Journal of Organic Chemistry, 85(16), 11014-11024. [Link]

-

Daugulis, O., et al. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Angewandte Chemie International Edition, 49(5), 1029-1032. [Link]

-

Chuprakov, S., et al. (2014). Synthesis and Direct C2 Functionalization of Imidazolium and 1,2,4-Triazolium N-Imides. ResearchGate. [Link]

-

Wang, Y., et al. (2014). Mechanistic insights into the stereoselective C2-functionalization of 1-substituted imidazoles with cyanophenylacetylene and aldehydes. ResearchGate. [Link]

-

Caballero, A., et al. (2010). Effect of the nature of the substituent in N-alkylimidazole ligands on the outcome of deprotonation: ring opening versus the formation of N-heterocyclic carbene complexes. Dalton Transactions, 39(28), 6438-6450. [Link]

-

Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Molecules, 27(19), 6296. [Link]

-

Su, T. A., et al. (2016). Structure-function relationships in single molecule rectification by N-phenylbenzamide derivatives. The Journal of Chemical Physics, 144(24), 244707. [Link]

-

NIST. (n.d.). Benzamide, N-phenyl-. NIST WebBook. [Link]

-

NIST. (n.d.). Benzamide, N-phenyl-. NIST WebBook. [Link]

-

North, A. J., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(15), 1437-1440. [Link]

-

Gunda, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(30), 4154-4157. [Link]

-

Kumar, A., & Kumar, R. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 342-351. [Link]

-

Daugulis, O. (2009). In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. Organic Letters, 11(2), 413-415. [Link]

-

Li, Y., et al. (2014). Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids. Chemical Communications, 50(81), 12081-12083. [Link]

-

Sharma, A., et al. (2022). Imidazole: Chemistry, Synthesis, Properties, Industrial Application. TSI Journals. [Link]

-

de la Cruz, P., et al. (2010). First and second deprotonation of imidazole. ResearchGate. [Link]

-

Wang, Y., et al. (2019). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 24(22), 4153. [Link]

-

Oru, R., et al. (2021). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1649-1660. [Link]

-

Reddit user "VividKale4086". (2024). Amide coupling reaction between a carboxylic acid and aniline derivatives. r/Chempros. [Link]

- Musser, J. H., et al. (1984). N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.

-

Boddapati, S. N. M., et al. (2015). Synthetic route for the synthesis of N-phenyl-1H-benzo[d]imidazol-2-amine. ResearchGate. [Link]

-

Iwasaki, M., et al. (2013). C–H arylation and alkenylation of imidazoles by nickel catalysis. Chemical Communications, 49(68), 7501-7503. [Link]

-

Iwasaki, M., et al. (2013). C–H arylation of imidazoles with chloroarenes with Ni(OTf)2/dcype. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 4. Effect of the nature of the substituent in N-alkylimidazole ligands on the outcome of deprotonation: ring opening versus the formation of N-heterocyclic carbene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. tsijournals.com [tsijournals.com]

- 9. In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Benzamide, N-phenyl- [webbook.nist.gov]

"physicochemical properties of N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide"

Technical Whitepaper: Physicochemical Profiling & Developability of N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide

Executive Summary This technical guide provides a comprehensive physicochemical analysis of N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide , a synthetic small molecule scaffold often explored in medicinal chemistry for kinase inhibition and protein-protein interaction modulation. Characterized by a benzamide core flanked by a lipophilic N-phenyl ring and a polar, redox-active 2-sulfanyl-imidazole moiety, this compound presents specific developability challenges. This guide details its structural properties, ionization behavior, solubility profile, and stability risks, providing researchers with a self-validating roadmap for characterization.

Structural Deconstruction & Pharmacophore Analysis

To understand the physicochemical behavior of this molecule, we must deconstruct it into its three functional domains.

| Domain | Structure | Physicochemical Contribution |

| Core Scaffold | Benzamide (3-substituted) | Provides structural rigidity and hydrogen bond donor/acceptor motifs (Amide NH/CO). High lattice energy contributor. |

| Lipophilic Tail | N-Phenyl | Increases LogP significantly (~ +2.0). Planar geometry facilitates |

| Polar Warhead | 2-Sulfanyl-1H-imidazol-1-yl | The critical determinant of pKa and reactivity. Subject to thione-thiol tautomerism and redox cycling (disulfide formation). |

Critical Insight (Tautomerism): Unlike simple imidazoles, the 2-sulfanyl-imidazole group exists in a tautomeric equilibrium. In solution, the thione (NH-C=S) form generally predominates over the thiol (N=C-SH) form. This distinction is vital for accurate LogD prediction and docking studies, as the thione is more polar and a stronger hydrogen bond donor than the thiol.

Physicochemical Properties Profile

Ionization Constants (pKa)

The molecule possesses two primary ionization centers. Understanding these is essential for predicting pH-dependent solubility.

-

Acidic Center (pKa ~10.5 - 11.0): The N3-proton of the imidazole ring (in the thione tautomer) is weakly acidic. Deprotonation yields the thioimidazolate anion.

-

Basic Center (pKa ~2.0 - 3.0): The amide nitrogen and the thione sulfur are very weakly basic. Protonation occurs only under highly acidic conditions.

-

Neutral Range: At physiological pH (7.4), the molecule remains predominantly neutral , impacting its solubility profile.

Lipophilicity (LogP / LogD)

-

Calculated LogP (cLogP): ~2.8 – 3.2.

-

LogD (pH 7.4): ~3.0. Since the molecule is neutral at pH 7.4, LogD

LogP. -

Implication: The compound falls within the "drug-like" lipophilicity range (Lipinski compliant), suggesting good passive permeability but potential metabolic liability (CYP450 binding).

Solubility

-

Aqueous Solubility: Predicted to be low (< 10 µM) in unbuffered water due to the planar, aromatic nature of the N-phenyl and benzamide rings which facilitate strong crystal lattice packing (High Melting Point anticipated: >180°C).

-

pH-Dependent Solubility: Solubility will increase significantly only at pH > 11 (anion formation), which is biologically irrelevant. Formulation strategies (e.g., amorphous solid dispersions or lipid-based carriers) are likely required for in vivo delivery.

Stability & Reactivity Risks

Oxidation (Disulfide Formation)

The 2-sulfanyl group is a "soft" nucleophile and prone to oxidation.

-

Mechanism:

-

Risk: In DMSO stock solutions or assay buffers containing trace metals, the compound may dimerize into a disulfide.

-

Mitigation: Always include reducing agents (e.g., 1 mM DTT or TCEP) in biochemical assay buffers.

Desulfurization

Under harsh hydrolytic conditions or in the presence of specific metal catalysts, the C=S bond can be hydrolyzed to a carbonyl (imidazolone), though the benzamide core is relatively stable.

Visualizing the Properties

The following diagrams illustrate the critical tautomeric equilibrium and the recommended characterization workflow.

Diagram 1: Tautomerism & Ionization Pathway

Caption: The thione-thiol equilibrium dominates the neutral state. Oxidation to disulfide is a key stability risk during storage.

Diagram 2: Developability Screening Workflow

Caption: Step-by-step workflow to validate compound integrity before biological testing, highlighting the critical oxidation check.

Experimental Protocols

Protocol: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the saturation solubility of the compound at physiological pH.

-

Preparation: Weigh 1–2 mg of solid compound into a glass vial.

-

Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

-

Equilibration: Shake at 300 rpm for 24 hours at 25°C.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF filter (check for filter adsorption first).

-

Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.

-

Note: If the peak area is below the limit of quantification (LOQ), the solubility is < 1 µM.

-

Protocol: Thiol Reactivity Assessment (Ellman’s Test)

Purpose: To verify if the sulfanyl group is free or oxidized.

-

Reagent: Prepare 10 mM DTNB (Ellman's Reagent) in pH 8.0 buffer.

-

Reaction: Mix 50 µL of compound (100 µM in buffer) with 50 µL DTNB solution.

-

Readout: Measure absorbance at 412 nm immediately.

-

Interpretation: Rapid yellow color evolution indicates a free thiol/thione. Lack of color suggests the compound has already oxidized to the disulfide or is chemically blocked.

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

-

Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

-

Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225. Link

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility/stability protocols).

"computational modeling of N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide"

Executive Summary & Chemical Architecture

This guide details the computational modeling workflow for N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide , a representative small-molecule scaffold with significant potential in kinase inhibition (specifically Type II DFG-out binding) and metalloenzyme modulation.

The molecule presents specific modeling challenges often overlooked in high-throughput screening:

-

Tautomeric Ambiguity: The 2-sulfanyl-imidazole moiety exists in a delicate equilibrium between thione and thiol forms, drastically altering H-bond donor/acceptor profiles.

-

Rotatable Linkers: The benzamide bridge requires precise conformational sampling to predict the correct vector for the N-phenyl "tail."

-

Sulfur Reactivity: The exposed sulfur suggests potential covalent cysteine targeting or metal coordination (Zn²⁺), requiring specialized docking constraints.

This whitepaper provides a validated, step-by-step protocol for modeling this compound, moving from Quantum Mechanical (QM) preparation to Molecular Dynamics (MD) validation.

Phase I: Quantum Mechanical (QM) Preparation

Objective: Determine the bioactive tautomer and lowest-energy conformer prior to docking.

The Tautomer Trap

The "2-sulfanyl-1H-imidazol-1-yl" group is attached to the benzamide core via Nitrogen-1 (N1). This substitution restricts the standard tautomeric shift seen in free 2-mercaptoimidazole.

-

Form A (Thiol): Aromatic imidazole ring. C2–SH bond. N3 has a lone pair (H-bond acceptor).

-

Form B (Thione): C2=S bond. N3 is protonated (N3–H, H-bond donor). This form breaks the standard aromatic sextet but is often energetically favorable in polar solvents due to the strong C=S dipole.

Protocol:

-

Enumeration: Generate both tautomers using LigPrep (Schrödinger) or Avogadro.

-

Geometry Optimization: Perform DFT optimization using Gaussian 16 or ORCA .

-

Functional: B3LYP-D3 (includes dispersion corrections).

-

Basis Set: 6-311G++(d,p) (diffuse functions are critical for sulfur).

-

Solvation: PCM (Polarizable Continuum Model) for water (

).

-

Causal Insight:

Why DFT? Force fields (MMFF94, OPLS3e) often incorrectly penalize the thione form of N-substituted imidazoles. QM is required to accurately calculate the

of tautomerization. Ifkcal/mol, both forms must be docked.

Workflow Visualization

The following diagram outlines the decision logic for ligand preparation.

Caption: QM-driven workflow for resolving the thione-thiol tautomerism in 2-sulfanyl-imidazole derivatives.

Phase II: Target Selection & Molecular Docking

Objective: Predict binding affinity and pose using a self-validating docking protocol.

Target Hypothesis

Given the structure (Benzamide + N-phenyl), this molecule mimics the scaffold of Type II Kinase Inhibitors (e.g., Imatinib analogues) which bind to the inactive (DFG-out) conformation of kinases like p38 MAPK or VEGFR2 .

-

Primary Target: p38 MAPK (PDB ID: 3FLY or 1KV2 ).

-

Binding Mode: The amide linker forms hydrogen bonds with the hinge region (Met109 in p38), while the N-phenyl tail extends into the hydrophobic allosteric pocket.

Docking Protocol (AutoDock Vina / Glide)

| Parameter | Setting | Rationale |

| Grid Center | Centered on Hinge Residue (e.g., Met109) | Ensures the amide linker is positioned to capture the critical H-bonds. |

| Grid Size | Large enough to accommodate the "DFG-out" movement of the activation loop. | |

| Exhaustiveness | 32 (Vina) / XP (Glide) | High sampling is required due to the rotatable bonds in the benzamide linker. |

| Constraints | H-bond constraint on Amide-NH | Forces the canonical kinase binding mode; filters out false positives. |

Step-by-Step Methodology:

-

Protein Prep: Remove water (except structural waters bridging the helix), protonate His/Asp/Glu at pH 7.4.

-

Grid Generation: Define the box around the co-crystallized ligand of the reference PDB.

-

Docking: Run the simulation with both Thiol and Thione tautomers.

-

Validation (Self-Docking): Remove the native ligand from the PDB and re-dock it. The RMSD must be

Å for the protocol to be considered valid [1].

Phase III: Molecular Dynamics (MD) Stability

Objective: Verify that the docked pose is stable in a solvated, dynamic environment. Docking gives a snapshot; MD gives the movie.

Simulation Setup (GROMACS / AMBER)

The 2-sulfanyl group introduces polarizability challenges. Standard force fields may underestimate the sulfur-water interaction.

-

Force Field: CHARMM36m (protein) + CGenFF (ligand).

-

Note: Verify the penalty score for the sulfur group in CGenFF. If high (>50), recalculate charges using RESP (Restrained Electrostatic Potential) at HF/6-31G*.

-

-

System: Cubic box, TIP3P water model, 10Å buffer distance.

-

Neutralization: Add Na+/Cl- ions to 0.15 M.

Analysis Metrics

Analyze the trajectory (100 ns) for the following:

-

RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize (plateau) within 20 ns. If it drifts > 3 Å, the docking pose was unstable.

-

H-Bond Occupancy: Calculate the % of time the benzamide NH and CO maintain contact with the hinge region.

occupancy indicates a strong binder. -

Sulfur Interaction: Monitor the distance between the Imidazole-S and nearby residues. If a Cysteine is within 4 Å, check for "pre-covalent" geometry.

Simulation Logic Diagram

Caption: MD Simulation pipeline for validating ligand stability in a physiological environment.

Phase IV: ADMET Prediction

Objective: Assess the "drug-likeness" of the scaffold.

The N-phenyl-benzamide core is generally lipophilic. The imidazole-sulfur moiety modifies this significantly.

| Property | Predicted Trend | Computational Tool |

| LogP | 3.2 - 3.8 | SwissADME / RDKit |

| Solubility (LogS) | Moderate (-4.5) | ESOL Model |

| Metabolic Stability | Labile (Sulfur oxidation) | SMARTCyp |

| Toxicity | Potential hERG blocker | Pred-hERG |

Critical Insight: The sulfur atom is a "metabolic soft spot." In silico metabolism prediction (e.g., SMARTCyp) will likely show the sulfur oxidizing to a sulfoxide (S=O) or sulfone (O=S=O). It is crucial to model these metabolites as well, as they may be the active species in vivo.

References

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

-

Jorgensen, W. L. (2004). The many roles of computation in drug discovery. Science, 303(5665), 1813-1818. Link

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

-

Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry, 26(16), 1668-1688. Link

-

Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717.[1] Link

Sources

Quantum Chemical Blueprint: Analyzing N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide for Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, in-depth protocol for the quantum chemical analysis of N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide , a molecule of interest in medicinal chemistry. By leveraging the predictive power of Density Functional Theory (DFT), researchers can elucidate the molecule's fundamental electronic and structural properties, offering critical insights that can accelerate and rationalize the drug development process. This document moves beyond a simple listing of methods to explain the causality behind procedural choices, ensuring a robust and reproducible computational workflow.

Introduction: The "Why" Behind the Calculation

In the quest for novel therapeutics, understanding a candidate molecule's intrinsic properties is paramount. Experimental methods, while essential, are often resource-intensive and may not fully reveal the electronic subtleties that govern a molecule's behavior.[1] Computational chemistry, specifically quantum mechanical methods like Density Functional Theory (DFT), provides a powerful and cost-effective alternative for dissecting molecular structure, reactivity, and potential interactions with biological targets.[1][2]

N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide, a compound featuring benzamide and imidazole moieties, presents a rich scaffold for potential drug design.[3][4] Quantum chemical calculations allow us to build a detailed "electronic blueprint" of this molecule. This blueprint can help predict its stability, identify reactive sites, understand its spectroscopic signature, and hypothesize about its mechanism of action—all before a single gram is synthesized.[5][6] This guide details a validated protocol to generate and interpret this blueprint, grounded in widely accepted computational standards.

Core Methodology: A Validated Computational Workflow

The accuracy of any quantum chemical study is critically dependent on the chosen theoretical level—the combination of the computational method and the basis set.[6] For a molecule like N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide, which contains multiple heteroatoms and flexible bonds, a careful selection is necessary to balance computational cost with accuracy.

The Method of Choice: Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for medium-to-large organic molecules due to its excellent balance of accuracy and efficiency.[1][2] Unlike older methods such as Hartree-Fock, DFT includes an approximation of electron correlation, which is crucial for describing the behavior of electrons in complex systems.[1]

-

Selected Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is arguably one of the most widely used and well-benchmarked functionals for organic molecules.[7] It combines the strengths of Hartree-Fock theory with local and gradient-corrected density functionals, providing reliable results for geometries, vibrational frequencies, and thermochemical properties for a broad range of systems.[7][8]

-

Selected Basis Set: 6-311++G(d,p) A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this type of analysis:

-

6-311G : This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, offering more flexibility than smaller double-zeta sets.

-

++ : These diffuse functions are added to heavy atoms (+) and hydrogen atoms (++) and are essential for accurately describing systems with lone pairs or potential non-covalent interactions, which are present in our target molecule.[9]

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is critical for correctly modeling bonding environments, especially in conjugated systems and those with heteroatoms.[9][10]

-

This combination, B3LYP/6-311++G(d,p) , represents a high-quality, frequently cited level of theory that provides reliable and publishable results for molecules of this class.[11][12][13]

Computational Software

A variety of software packages can perform these calculations. Gaussian 16 is a widely used and powerful program for electronic structure modeling and will be referenced in this protocol.[14][15][16][17][18] Open-source alternatives like ORCA or GAMESS are also excellent choices.[2]

Step-by-Step Computational Protocol

This section details the precise workflow for analyzing N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide.

Step 1: Initial Structure Preparation

-

Construct the 3D Structure : Build the molecule using a graphical interface such as GaussView, Avogadro, or ChemDraw. Ensure correct atom types and initial bonding.

-

Pre-optimization (Optional but Recommended) : Perform an initial, low-level optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry. This step can significantly speed up the quantum mechanical calculation.

Step 2: Geometry Optimization

-

Objective : To find the lowest energy conformation of the molecule on the potential energy surface.

-

Procedure :

-

Set up an optimization calculation using the B3LYP/6-311++G(d,p) level of theory.

-

The software will iteratively adjust the bond lengths, angles, and dihedral angles to minimize the electronic energy of the system until a stationary point is found.

-

Self-Validation Check : The optimization process is considered converged when the forces on the atoms and the change in energy between steps fall below a predefined threshold.

-

Step 3: Vibrational Frequency Analysis

-

Objective : To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.

-

Procedure :

-

Using the optimized geometry from Step 2, perform a frequency calculation at the same B3LYP/6-311++G(d,p) level of theory.

-

Self-Validation Check : A true minimum energy structure will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.

-

-

Output : This calculation yields the vibrational modes and their corresponding frequencies and intensities, which can be used to simulate the theoretical IR spectrum.[15]

Step 4: Electronic Property and Reactivity Descriptor Calculation

-

Objective : To extract key electronic data from the validated, optimized structure.

-

Procedure :

-

Using the optimized geometry, perform a single-point energy calculation. Ensure the population analysis keyword is included (e.g., Pop=Full in Gaussian) to generate the necessary orbital and charge data.

-

-

Key Outputs :

-

Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Molecular Electrostatic Potential (MEP) : A 3D map of the electrostatic potential on the molecule's surface.[19][20]

-

Mulliken Atomic Charges : A method for partitioning the electron density among the atoms.

-

The overall computational workflow can be visualized as follows:

Caption: Computational workflow for quantum chemical analysis.

Interpreting the Results: From Data to Drug Discovery Insights

The data generated from these calculations provide a wealth of information. The key is to translate this quantitative data into qualitative chemical and biological insights.

Optimized Molecular Geometry

The final optimized structure provides the most stable 3D conformation of the molecule in the gas phase. This data, summarized below, can be used for pharmacophore modeling and initial docking studies.

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

| C=O Bond Length | ~1.23 Å | N-H (Amide) Bond Length | ~1.01 Å |

| C-N (Amide) Bond Length | ~1.37 Å | C=S Bond Length | ~1.68 Å |

| Phenyl-Amide Dihedral | Variable | Imidazole-Phenyl Dihedral | Variable |

| (Note: These are representative values; actual results will be generated by the calculation.) |

Frontier Molecular Orbitals (FMOs) and Reactivity

The HOMO and LUMO are central to understanding chemical reactivity.

-

HOMO : Represents the ability to donate an electron. Regions of high HOMO density are sites susceptible to electrophilic attack.

-

LUMO : Represents the ability to accept an electron. Regions of high LUMO density are sites susceptible to nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state.

| Orbital | Energy (eV) | Property | Value (eV) |

| HOMO | -6.5 eV | Energy Gap (ΔE) | 4.8 eV |

| LUMO | -1.7 eV | Chemical Hardness (η) | 2.4 eV |

| Electrophilicity Index (ω) | 3.5 eV | ||

| (Note: These are plausible, hypothetical values for illustrative purposes.) |

From these energies, global reactivity descriptors derived from Conceptual DFT can be calculated.[21][22][23][24][25]

-

Chemical Hardness (η) = (E_LUMO - E_HOMO) / 2 : Measures resistance to a change in electron configuration. Harder molecules are less reactive.

-

Electrophilicity Index (ω) = μ² / 2η (where μ is the electronic chemical potential): Measures the propensity of a species to accept electrons. This is a vital parameter in drug design for predicting interactions with electron-rich biological targets.

Molecular Electrostatic Potential (MEP)

The MEP map is an invaluable tool for visualizing the charge distribution and predicting non-covalent interactions, which are the cornerstone of drug-receptor binding.[19][20][26][27][28] It maps the electrostatic potential onto the electron density surface.

-

Red Regions (Negative Potential) : Indicate electron-rich areas, such as those around the carbonyl oxygen and the sulfur atom. These are prime sites for hydrogen bond donation or interactions with positive charges (e.g., metal ions or protonated residues in a protein).

-

Blue Regions (Positive Potential) : Indicate electron-deficient areas, such as the amide proton (N-H). These are sites for hydrogen bond acceptance or interactions with negative charges (e.g., carboxylate groups in a protein).

-

Green Regions (Neutral Potential) : Typically associated with non-polar regions like the phenyl rings.

This visualization directly informs how the molecule will "see" and interact with a protein binding pocket.[20][26]

Caption: Relationship between MEP values and interaction types.

Conclusion

The quantum chemical protocol detailed in this guide provides a scientifically rigorous and validated pathway for the in-silico characterization of N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide. By employing DFT calculations at the B3LYP/6-311++G(d,p) level of theory, researchers can obtain reliable data on the molecule's geometry, stability, electronic distribution, and reactivity. The interpretation of FMOs, the MEP map, and conceptual DFT descriptors offers profound insights that can guide synthesis, predict metabolic fate, and rationalize potential drug-target interactions, thereby serving as an indispensable tool in modern, computationally-driven drug discovery.

References

-

Longdom Publishing. Role of DFT in Drug Design: A Mini Review. [Link]

-

RITME. Gaussian – Molecular Modeling in Computational Chemistry. [Link]

-

Deep Origin. Density Functional Theory (DFT) - Computational Chemistry Glossary. [Link]

-

Frontiers. Conceptual DFT Descriptors of Amino Acids with Potential Corrosion Inhibition Properties Calculated with the Latest Minnesota Density Functionals. [Link]

-

World Scientific. Density Functional Theory (DFT) and Drug Design | Reviews of Modern Quantum Chemistry. [Link]

-

RCAC. Software: Gaussian 16. [Link]

-

Gaussian, Inc. Gaussian 16. [Link]

-

National Center for Biotechnology Information. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. [Link]

-

FileCR. Gaussian Software Free Download & System Requirements 2026. [Link]

-

ChemTools Documentation. Conceptual Density Functional Theory. [Link]

-

Bentham Science Publisher. Quantum Chemistry in Drug Design: Density Function Theory (DFT) and Other Quantum Mechanics (QM)-related Approaches. [Link]

-

SciELO México. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. [Link]

-

University of Regensburg. Molecular Electrostatic Potential (MEP). [Link]

-

Vrije Universiteit Brussel. Atomic Reactivity Descriptors from Conceptual DFT under Isotropic Pressure. [Link]

-

ChemRxiv. Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link]

-

ARC Software Guide. Gaussian. [Link]

-

CD ComputaBio. Molecular Electrostatic Potential (MEP) Calculation Service. [Link]

-

ACS Publications. Conceptual Density Functional Theory | Chemical Reviews. [Link]

-

ResearchGate. (PDF) Quantum-Chemical Investigation of Spectral-Luminescent and Physical-Chemical Properties of Benzamides. [Link]

-

Taylor & Francis Online. Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent. [Link]

-

ResearchGate. Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide. [Link]

-

ResearchGate. Molecular electrostatic potentials (MEP) of drugs 1–4. [Link]

-

AIP Publishing. Resonance Raman and theoretical investigation of the photodissociation dynamics of benzamide in S3 state. [Link]

-

National Center for Biotechnology Information. A Look at the Spatial Confining Effect on the Molecular Electrostatic Potential (MEP)—A Case Study of the HF and BrCN Molecules. [Link]

-

Reddit. ubiquity of B3LYP/6-31G. [Link]

-

ResearchGate. Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. [Link]

-

RSC Publishing. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. [Link]

-

ResearchGate. Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. [Link]

-

PubMed. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. [Link]

-

MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

-

National Center for Biotechnology Information. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. [Link]

-

MDPI. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 3. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents [patents.google.com]

- 5. worldscientific.com [worldscientific.com]

- 6. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 14. ritme.com [ritme.com]

- 15. RCAC - Software: Gaussian 16 [rcac.purdue.edu]

- 16. gaussian.com [gaussian.com]

- 17. chemistwizards.com [chemistwizards.com]

- 18. arc-software-guide.readthedocs.io [arc-software-guide.readthedocs.io]

- 19. MEP [cup.uni-muenchen.de]

- 20. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 21. Frontiers | Conceptual DFT Descriptors of Amino Acids with Potential Corrosion Inhibition Properties Calculated with the Latest Minnesota Density Functionals [frontiersin.org]

- 22. Conceptual Density Functional Theory — ChemTools 0.0 documentation [chemtools.org]

- 23. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]

- 24. researchportal.vub.be [researchportal.vub.be]

- 25. pubs.acs.org [pubs.acs.org]

- 26. chemrxiv.org [chemrxiv.org]

- 27. researchgate.net [researchgate.net]

- 28. A Look at the Spatial Confining Effect on the Molecular Electrostatic Potential (MEP)—A Case Study of the HF and BrCN Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Pharmacological Profiling of N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide

Mechanistic Rationale & Structural Significance

The compound N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide represents a highly specialized scaffold in drug discovery. Its core pharmacophore is the 2-sulfanyl-1H-imidazole (also known as 2-mercaptoimidazole) moiety, a well-established warhead known for its ability to inhibit mammalian heme peroxidases, such as Thyroid Peroxidase (TPO) and Lactoperoxidase (LPO), as well as serving as a potent radical scavenger.

Unlike small-molecule thioureylene drugs like Methimazole (1-methyl-2-mercaptoimidazole), this compound features a bulky N-phenylbenzamide tail. This extended hydrophobic domain is hypothesized to increase binding affinity by anchoring into the hydrophobic pockets adjacent to the distal heme cavity of peroxidases[1].

To rigorously evaluate this compound, an in vitro testing cascade must assess three distinct pharmacological axes: Metalloenzyme Inhibition , Intrinsic Radical Scavenging , and Cellular Therapeutic Window .

Experimental Workflows & Protocol Design

Metalloenzyme Inhibition: TPO/LPO Guaiacol Oxidation Assay

Causality & Experimental Design:

Mammalian heme peroxidases catalyze the oxidation of substrates using hydrogen peroxide (

Self-Validating Controls:

-

Positive Control: Methimazole (MMI).

-

Mechanistic Control: A "No

Pre-incubation" parallel track to validate that the inhibitor specifically targets the oxidized heme state.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.0). Prepare fresh 30 mM Guaiacol and 0.5 mM

in the buffer. -

Enzyme Activation: In a 96-well clear-bottom plate, add 50 µL of purified Lactoperoxidase (LPO) or Thyroid Peroxidase (TPO) (final concentration: 10 nM). Add 10 µL of

(final concentration: 50 µM) and incubate for exactly 60 seconds at room temperature to generate the oxidized heme intermediate. -

Inhibitor Binding: Add 20 µL of N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide (serial dilutions from 100 µM to 1 nM in 1% DMSO/buffer). Incubate for 5 minutes.

-

Substrate Introduction: Initiate the colorimetric reaction by adding 20 µL of Guaiacol (final concentration: 6 mM).

-

Kinetic Readout: Immediately transfer to a microplate reader. Monitor the linear increase in absorbance at 470 nm over 3 minutes. Calculate the initial velocity (

) and determine the

Intrinsic Radical Scavenging: DPPH Assay

Causality & Experimental Design: The 2-sulfanyl (thiol) group is highly redox-active and can readily donate a hydrogen atom to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay provides a direct, cell-free measurement of this intrinsic electron-donating capacity. DPPH is a stable free radical with a deep purple color (absorbing at 515 nm); upon reduction by the 2-sulfanyl group, it converts to a pale yellow hydrazine derivative.

Step-by-Step Protocol:

-

DPPH Preparation: Dissolve DPPH in absolute methanol to a concentration of 0.2 mM. Keep protected from light.

-

Reaction Mixture: In a 96-well plate, mix 100 µL of the test compound (serial dilutions in methanol) with 100 µL of the DPPH solution.

-

Incubation: Seal the plate and incubate in the dark at room temperature for 30 minutes to allow the redox reaction to reach equilibrium.

-

Endpoint Readout: Measure absorbance at 515 nm. Calculate the % scavenging activity relative to a vehicle control (methanol + DPPH).

Cytotoxicity Profiling: HepG2 Cell Viability

Causality & Experimental Design: To ensure the compound acts as a targeted inhibitor rather than a generalized toxicant, its effects on baseline cellular metabolism must be evaluated. The HepG2 cell line is used as a standard model for hepatic liability. We utilize an ATP-based luminescence assay (e.g., CellTiter-Glo) because ATP depletion is the most immediate and sensitive biochemical marker of cytotoxicity.

Step-by-Step Protocol:

-

Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a white opaque 96-well tissue culture plate. Incubate overnight at 37°C, 5%

. -

Compound Treatment: Aspirate media and replace with fresh media containing the test compound (0.1 µM to 200 µM). Incubate for 48 hours.

-

Luminescence Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate statically for 10 minutes. Record luminescence.

Assay Workflow Visualization

Parallel in vitro workflows for evaluating 2-mercaptoimidazole derivatives.

Quantitative Data Summary

The following table summarizes the anticipated pharmacological profile of N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide compared to the clinical standard, Methimazole. The bulky N-phenylbenzamide group is expected to drive a lower

| Compound | LPO Inhibition ( | DPPH Scavenging ( | HepG2 Cytotoxicity ( | Therapeutic Index ( |

| N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide | 0.85 ± 0.12 | 14.2 ± 1.5 | > 150.0 | > 176 |

| Methimazole (Positive Control) | 17.0 ± 2.1 | 45.5 ± 3.8 | > 200.0 | > 11 |

| Vehicle (1% DMSO) | N/A | N/A | N/A | N/A |

Note: Data represents theoretical mean ± SD derived from standard assay validation parameters for 2-mercaptoimidazole derivatives.

References

-

Engler H, Taurog A, Nakashima T. "Mechanism of inactivation of thyroid peroxidase by thioureylene drugs." Biochemical Pharmacology. 1982 Dec 1;31(23):3801-6.[Link]

-

Sirohi HV, Singh PK, Iqbal N, Sharma P, Singh AK, Kaur P, Sharma S, Singh TP. "Design of anti-thyroid drugs: Binding studies and structure determination of the complex of lactoperoxidase with 2-mercaptoimidazole at 2.30 Å resolution." Proteins. 2017 Oct;85(10):1882-1890.[Link]

Sources

Application Notes and Protocols for Investigating the Anticancer Activity of N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide

Authored by: A Senior Application Scientist

Introduction: A Rational Approach to a Novel Anticancer Candidate

The global burden of cancer necessitates the continuous exploration of novel therapeutic agents. The compound N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide belongs to a promising class of heterocyclic compounds, incorporating both benzamide and imidazole moieties. These structural motifs are prevalent in numerous clinically approved drugs and experimental therapeutics, exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1][2] Benzamide derivatives have been shown to target various critical cellular processes in cancer cells, such as tubulin polymerization, histone deacetylase (HDAC) activity, and key signaling kinases.[3][4] Similarly, imidazole-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the anticancer potential of N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide. The protocols and application notes herein are designed to be self-validating and are grounded in established methodologies, providing a robust framework for preclinical evaluation.

Part 1: Postulated Mechanism of Action and Investigational Strategy

Based on the activities of structurally related benzamide and imidazole derivatives, we can postulate several potential mechanisms of action for N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide. A logical investigational strategy would be to systematically evaluate its effects on cell proliferation, induction of apoptosis, and cell cycle progression.

A plausible primary mechanism of action for this compound could be the induction of oxidative stress-mediated apoptosis. Many benzamide derivatives exert their anticancer effects by increasing intracellular reactive oxygen species (ROS), which in turn leads to mitochondrial dysfunction and the activation of caspase-dependent apoptotic pathways.[7] Another potential mechanism is the disruption of microtubule dynamics, a hallmark of several anticancer benzamides that leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1]

Our investigational workflow is designed to first establish the cytotoxic potential of the compound across a panel of cancer cell lines and then to dissect the underlying molecular mechanisms.

Caption: Proposed investigational workflow for N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide.

Part 2: In Vitro Evaluation of Anticancer Activity

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The initial step in evaluating the anticancer potential of N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide is to determine its effect on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][5]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate at a density of 1-2.5 x 10^4 cells per well in 100 µL of complete culture medium.[6][8] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

-

Compound Treatment: Prepare a stock solution of N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO-treated) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[1]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

| Cell Line | Compound | IC50 (µM) - Hypothetical Data |

| A549 (Lung) | N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide | 8.5 |

| MCF-7 (Breast) | N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide | 12.3 |

| HeLa (Cervical) | N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide | 9.8 |

| Doxorubicin | Doxorubicin | 0.5 |

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents eliminate tumor cells.[7] Several methods can be employed to determine if N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide induces apoptosis.

Apoptotic cells exhibit characteristic morphological changes, including chromatin condensation and nuclear fragmentation. These changes can be visualized using fluorescent dyes such as DAPI (4',6-diamidino-2-phenylindole).

Protocol:

-

Cell Treatment: Seed cells on glass coverslips in a 24-well plate and treat with the IC50 concentration of the compound for 24 hours.

-

Fixation and Staining: Wash the cells with PBS, fix with 4% paraformaldehyde, and then stain with DAPI solution.

-

Microscopy: Observe the cells under a fluorescence microscope. Apoptotic cells will display condensed and fragmented nuclei.

Annexin V has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis